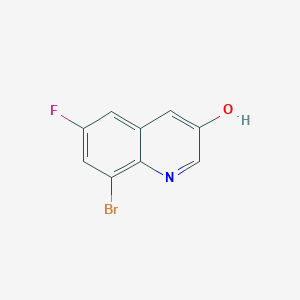

8-Bromo-6-fluoroquinolin-3-ol

CAS No.:

Cat. No.: VC13483733

Molecular Formula: C9H5BrFNO

Molecular Weight: 242.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5BrFNO |

|---|---|

| Molecular Weight | 242.04 g/mol |

| IUPAC Name | 8-bromo-6-fluoroquinolin-3-ol |

| Standard InChI | InChI=1S/C9H5BrFNO/c10-8-3-6(11)1-5-2-7(13)4-12-9(5)8/h1-4,13H |

| Standard InChI Key | OVUUMCFITCEXHT-UHFFFAOYSA-N |

| SMILES | C1=C2C=C(C=NC2=C(C=C1F)Br)O |

| Canonical SMILES | C1=C2C=C(C=NC2=C(C=C1F)Br)O |

Introduction

8-Bromo-6-fluoroquinolin-3-ol is a halogenated quinoline derivative with the molecular formula and a molecular weight of 242.04 g/mol. This compound is characterized by its unique substitution pattern, featuring bromine at position 8, fluorine at position 6, and a hydroxyl group at position 3 of the quinoline ring. It is primarily studied for its potential applications in medicinal chemistry and material sciences due to its structural and chemical properties .

Key Identifiers:

| Property | Value |

|---|---|

| IUPAC Name | 8-Bromo-6-fluoroquinolin-3-ol |

| CAS Number | 1492262-16-4 |

| SMILES Notation | C1=C2C=C(C=NC2=C(C=C1F)Br)O |

| InChI Key | OVUUMCFITCEXHT-UHFFFAOYSA-N |

Structural Features

The quinoline backbone of 8-Bromo-6-fluoroquinolin-3-ol is modified with halogen substitutions, which significantly influence its reactivity and biological activity. The bromine atom at position 8 contributes to increased molecular weight and potential for halogen bonding, while the fluorine atom at position 6 enhances its electronegativity and chemical stability.

Synthesis and Characterization

The synthesis of 8-Bromo-6-fluoroquinolin-3-ol typically involves halogenation reactions on quinoline derivatives under controlled conditions. Characterization methods include:

-

Nuclear Magnetic Resonance (NMR): Used to confirm the positions of bromine, fluorine, and hydroxyl groups.

-

Mass Spectrometry (MS): Determines the molecular weight.

-

Infrared (IR) Spectroscopy: Identifies functional groups such as hydroxyl (-OH).

Antimicrobial Potential

Halogenated quinolines like 8-Bromo-6-fluoroquinolin-3-ol are known for their antimicrobial properties due to their ability to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, making such compounds promising candidates for antibacterial drug development .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is compared with structurally similar derivatives:

| Compound Name | Substitution Pattern | Unique Features |

|---|---|---|

| 6-Bromoquinoline | Bromine at position 6 | Lacks fluorine; simpler structure |

| 7-Fluoroquinoline | Fluorine at position 7 | Lacks bromine; different activity profile |

| This Compound | Bromine at position 8, fluorine at 6 | Enhanced biological activity |

Research Findings

Studies on similar compounds suggest that halogenated quinolines exhibit significant activity against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. While specific data on this compound is limited, related derivatives show minimum inhibitory concentrations (MICs) in the range of , indicating strong antimicrobial potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume